N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(1H-pyrrol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c28-23(17-7-9-19(10-8-17)26-11-3-4-12-26)25-18-13-24-27(14-18)15-20-16-29-21-5-1-2-6-22(21)30-20/h1-14,20H,15-16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFKNKUPHOMFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC=C(C=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a pyrazole moiety, which is known for its diverse biological activities. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin group may contribute to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 370.44 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the condensation of various precursors such as 2,3-dihydrobenzo[b][1,4]dioxin derivatives with pyrazole and pyrrole components. Research indicates that variations in the synthetic route can significantly influence the yield and purity of the final product .
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of compounds containing similar structural motifs. For example, derivatives of pyrazoles have shown effective inhibition against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, indicating that this compound may exhibit similar properties. In vitro assays revealed low micromolar potencies against these pathogens while maintaining low cytotoxicity against human cells .
Cytotoxicity Profiles
Cytotoxicity studies are crucial for understanding the therapeutic index of new compounds. Compounds similar to this compound have demonstrated variable cytotoxic effects across different cell lines. For instance, some 1,3-diarylpyrazole derivatives were noted for their selective toxicity towards cancer cells while sparing normal cells . This selectivity is essential for developing safe therapeutic agents.
The biological activity of this compound may be attributed to several mechanisms:
Inhibition of Enzymatic Pathways : Compounds with pyrazole structures often act as inhibitors of various enzymes involved in cellular signaling pathways. For example, they can inhibit cyclooxygenase (COX) enzymes or protein kinases involved in cancer progression .
Modulation of Immune Responses : Some studies suggest that pyrazole derivatives can modulate immune responses by acting on Toll-like receptors (TLRs), which play a critical role in pathogen recognition and immune activation .
Case Studies
Several case studies have investigated the biological activity of compounds similar to this compound:
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing pyrazole and benzamide structures exhibit anticancer activities. For instance, similar derivatives have shown inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. Studies have suggested that the incorporation of the dihydrobenzo[b][1,4]dioxin moiety may enhance these effects due to its potential to interact with biological targets involved in cancer progression.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Compounds with similar frameworks have been documented to exhibit activity against a range of pathogenic bacteria and fungi. This could be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Neuroprotective Effects
Some studies have pointed towards neuroprotective effects associated with pyrazole derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Drug Development
The unique structure of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(1H-pyrrol-1-yl)benzamide positions it as a promising lead compound in drug development. Its ability to modulate various biological pathways makes it suitable for further optimization in medicinal chemistry.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study 1 : A derivative of the compound was tested in vitro against breast cancer cell lines, showing a significant reduction in cell viability at low micromolar concentrations.
- Case Study 2 : Research on pyrazole-based compounds demonstrated their ability to inhibit bacterial growth in clinical isolates of Staphylococcus aureus, indicating their potential as new antimicrobial agents.
- Case Study 3 : In animal models of neurodegeneration, pyrazole derivatives exhibited protective effects on cognitive function and reduced markers of inflammation in the brain.
Comparison with Similar Compounds
Key Compounds for Comparison:
N-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(ethylthio)benzamide (): Substituent Variation: Replaces the 4-(1H-pyrrol-1-yl) group with a 2-(ethylthio) moiety. Molecular Weight: 395.5 g/mol (vs. ~412.45 g/mol for the pyrrole analogue).
Coumarin-Diazepine Derivatives (): Example: 1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4g). Structural Contrast: Incorporates coumarin and diazepine rings instead of benzodioxin and pyrrole.
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ():
- Core Variation : Replaces benzodioxin with a pyrazolopyridine scaffold.
- Bioactivity Implications : Pyrazolopyridine derivatives are often explored for kinase inhibition, suggesting divergent therapeutic targets compared to benzodioxin-containing compounds .
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Parameters
Key Findings:
- Lipophilicity : Ethylthio and pyrazolopyridine derivatives exhibit higher lipophilicity than the pyrrole-benzamide compound, favoring blood-brain barrier penetration .
- Bioactivity Diversity : Coumarin-diazepine hybrids () demonstrate antimicrobial and anticoagulant properties, while pyrazole-pyrrole systems may target neurological or inflammatory pathways due to pyrrole’s hydrogen-bonding capacity .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s oxazepine derivatives, involving condensation of benzodioxin-methylpyrazole intermediates with pyrrole-substituted benzoyl chlorides .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer:
- Reaction Solvent and Base Selection: Use polar aprotic solvents like DMF with a mild base (e.g., K₂CO₃) to facilitate nucleophilic substitution reactions, as demonstrated in the synthesis of structurally related pyrazole derivatives .
- Temperature Control: Stirring at room temperature minimizes side reactions (e.g., hydrolysis of sensitive functional groups) while ensuring sufficient reactivity .
- Purification: Column chromatography or recrystallization is critical for isolating the product from unreacted intermediates, especially given the compound’s heterocyclic complexity.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm regioselectivity and substituent positions (e.g., distinguishing between pyrazole and pyrrole protons) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, particularly for verifying the presence of the benzodioxin and pyrrole moieties .
- Elemental Analysis: Ensures purity by matching experimental C, H, and N percentages to theoretical values (e.g., ±0.3% deviation) .
- IR Spectroscopy: Identifies functional groups such as amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological targets or reactivity?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with potential targets (e.g., kinases or GPCRs) based on the benzamide and pyrazole motifs’ pharmacophoric features .
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites, such as the electrophilic benzodioxin methyl group or nucleophilic pyrazole nitrogen .
- Hirshfeld Surface Analysis: Visualize intermolecular interactions in crystallized derivatives to guide solid-state stability assessments .
Q. How should researchers address contradictory biological activity data across studies?
Methodological Answer:
- Orthogonal Assays: Validate antimicrobial or enzyme inhibition results using both fluorescence-based and calorimetric assays to rule out assay-specific artifacts .
- Statistical Robustness: Apply multivariate analysis (e.g., PCA) to distinguish structure-activity relationships (SAR) from noise, particularly for minor substituent changes .
- Control Experiments: Test the compound against known inhibitors/agonists to confirm target specificity and rule off-target effects .
Q. What strategies mitigate challenges in handling hygroscopic or reactive intermediates during synthesis?
Methodological Answer:
- Anhydrous Conditions: Use Schlenk lines or gloveboxes for moisture-sensitive steps, such as chloroacetamide coupling reactions .
- Stabilizing Additives: Introduce scavengers (e.g., molecular sieves) to absorb residual water in DMF or DMAc .
- Real-Time Monitoring: Employ TLC or inline IR to detect intermediate degradation and adjust reaction parameters promptly .
Q. How can structural modifications enhance the compound’s solubility or bioavailability?
Methodological Answer:
- PEGylation or Salt Formation: Introduce polar groups (e.g., -SO₃H) or form hydrochloride salts to improve aqueous solubility, as seen in pyrazole-carbothioamide derivatives .
- Prodrug Design: Mask the benzamide group with enzymatically cleavable moieties (e.g., ester linkages) to enhance membrane permeability .
- LogP Optimization: Use QSAR models to balance lipophilicity (e.g., reducing LogP via pyrrole N-alkylation) while maintaining target affinity .
Data Interpretation and Experimental Design
Q. How to design SAR studies for derivatives of this compound?
Methodological Answer:
- Scaffold Diversification: Synthesize analogs with variations at the pyrazole 4-position (e.g., replacing pyrrole with imidazole or triazole) and benzodioxin methyl group (e.g., fluorination) .
- High-Throughput Screening: Use microplate readers to rapidly assess bioactivity across a library of derivatives, prioritizing IC₅₀ values ≤10 µM .
- Crystallographic Validation: Co-crystallize active derivatives with target proteins (e.g., kinases) to confirm binding modes and guide further optimization .
Q. What are best practices for validating synthetic yields in multistep reactions?
Methodological Answer:
- Mass Balance Tracking: Quantify unreacted starting materials and byproducts via HPLC at each step to identify yield-limiting stages .
- Isotopic Labeling: Use ¹³C-labeled precursors to trace reaction pathways and quantify intermediate conversion efficiency .
- Scale-Down Replicates: Perform small-scale (10–50 mg) parallel reactions to statistically optimize conditions before scaling up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
